N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of cyano and phenyl groups. The final steps involve the addition of the chlorophenyl and thioacetamide groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
- N-(3-Bromophenyl)-2-((4-(2-bromophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide
Uniqueness
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Structural Characteristics
The compound's molecular formula is C27H19Cl2N3OS, featuring a thioether linkage, cyano group, and multiple aromatic rings. The presence of chloro and cyano substituents on the pyridine moiety may enhance its biological activity by allowing for diverse chemical interactions.
Preliminary research indicates that this compound may interact with specific biological targets such as enzymes or receptors involved in bacterial resistance or cancer cell proliferation. Techniques like molecular docking and binding affinity assays are crucial for understanding these interactions.
Biological Activity Overview
Research has highlighted several biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to pathogenic processes.
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of a structurally related compound on MCF7 breast cancer cells. The results indicated that the compound exhibited selective cytotoxicity at nanomolar concentrations without affecting healthy cells . This suggests that this compound could have similar properties.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of compounds within the same chemical class. It was found that these compounds effectively inhibited the growth of Gram-negative bacteria through mechanisms involving disruption of membrane integrity and interference with metabolic pathways.
Data Summary
Properties
Molecular Formula |
C26H17Cl2N3OS |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-18-9-6-10-19(13-18)30-25(32)16-33-26-22(15-29)21(20-11-4-5-12-23(20)28)14-24(31-26)17-7-2-1-3-8-17/h1-14H,16H2,(H,30,32) |
InChI Key |
ACNRMTWGRRJEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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